molecular formula C6H6N4O B2986788 7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1823936-06-6

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B2986788
CAS RN: 1823936-06-6
M. Wt: 150.141
InChI Key: XNHMMKQABPHGCR-UHFFFAOYSA-N
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Description

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound with the molecular formula C6H6N4O . It has a molecular weight of 150.14 .


Molecular Structure Analysis

The molecular structure of 7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . The assignment of the observed bands to the respective normal modes was proposed on the basis of PED calculations .


Physical And Chemical Properties Analysis

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a predicted density of 1.74±0.1 g/cm3 and a predicted pKa of 7.61±0.40 . It is a powder at room temperature .

Scientific Research Applications

Structural and Spectroscopic Properties

The structural and spectroscopic properties of this compound have been studied . Its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 . The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .

XRD Studies

XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo [4,3- a ]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R 22 (8) graph .

NBO Analysis

The stability of the molecule was considered using NBO analysis . This analysis provides insight into the bonding and antibonding orbitals of the molecule, which can be useful in understanding its reactivity.

Electron Absorption and Luminescence Spectra

Electron absorption and the luminescence spectra were measured and discussed in terms of the calculated singlet, triplet, HOMO and LUMO electron energies . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .

Biochemical Applications

Triazolopyridine derivatives, including 1,2,4-triazolo [4,3- a ]pyridin-3-amine, constitute an important class of organic compounds employed in various biochemical applications . They have been recognized as antifungal , insecticidal , antibacterial , anticonvulsant , antioxidant , herbicidal agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors.

Pharmaceutical Applications

This compound has potential pharmaceutical applications due to its various biological activities. For example, it has been used to prepare a congener of Trazodone, which was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H335 (May cause respiratory irritation), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

properties

IUPAC Name

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-1-2-10-5(3-4)8-9-6(10)11/h1-3H,7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHMMKQABPHGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

CAS RN

1823936-06-6
Record name 7-amino-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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